

analytical methods for N-(2-Hydroxyethyl)-1,3-pentanediamine characterization

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Compound of Interest

Compound Name: *N-(2-Hydroxyethyl)-1,3-pentanediamine*

CAS No.: 23545-30-4

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An In-Depth Guide to the Analytical Characterization of **N-(2-Hydroxyethyl)-1,3-pentanediamine**

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

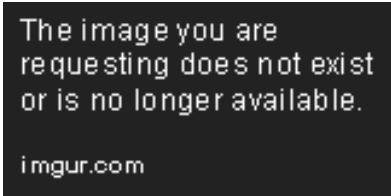
N-(2-Hydroxyethyl)-1,3-pentanediamine is a bifunctional molecule featuring primary and secondary amine groups, as well as a primary hydroxyl group. This unique structure makes it a valuable intermediate in the synthesis of polymers, curing agents, and specialized chemical building blocks. Rigorous analytical characterization is paramount to ensure its identity, purity, and stability, thereby guaranteeing the quality and performance of downstream products. This application note provides a comprehensive guide to the essential analytical methodologies for the complete characterization of **N-(2-Hydroxyethyl)-1,3-pentanediamine**, blending detailed protocols with expert insights into the rationale behind experimental choices.

Introduction and Molecular Overview

The reliable application of any chemical intermediate hinges on a thorough understanding of its properties. For **N-(2-Hydroxyethyl)-1,3-pentanediamine**, its combination of nucleophilic amine centers and a reactive hydroxyl group dictates its utility and also presents specific challenges for analytical separation and characterization. Impurities, such as starting materials, isomers (e.g., N-(2-Hydroxyethyl)-1,5-pentanediamine), or degradation products, can significantly impact reaction kinetics and the properties of the final product. Therefore, a multi-faceted analytical approach is essential for quality control and research applications.

This guide details robust methods for chromatographic separation, definitive structural elucidation, functional group identification, and thermal stability assessment.

Table 1: Physicochemical Properties of **N-(2-Hydroxyethyl)-1,3-pentanediamine**

Property	Value	Source
Chemical Name	N-(2-hydroxyethyl)-1,3-pentanediamine	BLDpharm[1]
CAS Number	23545-30-4	BLDpharm[1]
Molecular Formula	C ₇ H ₁₈ N ₂ O	-
Molecular Weight	146.23 g/mol	-
Structure		-

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of **N-(2-Hydroxyethyl)-1,3-pentanediamine** and quantifying any related substances. Due to the compound's polarity and basicity, method development requires careful consideration to achieve symmetric peak shapes and reliable quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. For amines, however, their high polarity and basicity can lead to interactions with active sites in the GC system (e.g., silanol groups in the inlet liner and column), causing poor peak shape (tailing) and reduced sensitivity.[2]

Expertise & Experience: The "Why" Behind the Method

A standard, non-deactivated GC setup will often yield poor results for a compound like **N-(2-Hydroxyethyl)-1,3-pentanediamine**. The primary and secondary amine groups can adsorb to active sites, leading to sample loss and asymmetric peaks.[2] To counteract this, we employ a two-pronged strategy:

- **Inert Flow Path:** Utilizing base-deactivated or "amine-specific" columns and liners is critical. These components have proprietary surface treatments that minimize interactions with basic analytes, ensuring the compound travels through the system without adsorption.[3]
- **In-Situ Derivatization:** To further improve chromatography, the reactive N-H and O-H groups can be capped through derivatization (e.g., acylation with acetic anhydride). This process reduces polarity and hydrogen bonding capacity, resulting in sharper, more symmetrical peaks and improved volatility.[4]

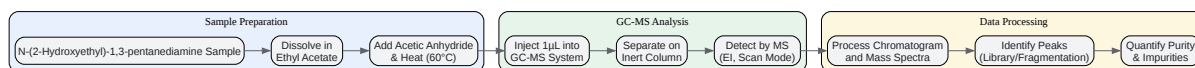
Experimental Protocol: GC-MS with In-Situ Derivatization

- **Sample Preparation & Derivatization:**
 1. Accurately weigh approximately 10 mg of the **N-(2-Hydroxyethyl)-1,3-pentanediamine** sample into a 10 mL volumetric flask.
 2. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
 3. Transfer 1 mL of this solution to a 2 mL autosampler vial.
 4. Add 100 μ L of acetic anhydride and 10 μ L of pyridine (as a catalyst).
 5. Cap the vial and heat at 60°C for 30 minutes.

6. Cool to room temperature before analysis.

- Instrumentation and Conditions:
 - System: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC/MS System).
 - Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 μ m, or a dedicated amine column (e.g., Rtx-5 Amine).[3]
 - Injection: 1 μ L, Split (50:1) or Splitless for trace analysis.
 - Inlet Temp: 280°C.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
 - MS Transfer Line: 280°C.
 - Ion Source Temp: 230°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-450.

Data Interpretation: The total ion chromatogram (TIC) will be used to determine the retention time of the derivatized analyte and assess purity. The mass spectrum of the main peak should show a molecular ion corresponding to the di-acetylated product and a fragmentation pattern consistent with its structure. Impurities will be identified by their unique retention times and mass spectra.



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Caption: Workflow for GC-MS analysis with in-situ derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is highly suitable for analyzing non-volatile compounds and offers an alternative to GC. A primary challenge for **N-(2-Hydroxyethyl)-1,3-pentanediamine** is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors insensitive.

Expertise & Experience: The "Why" Behind the Method

To overcome the detection challenge, pre-column derivatization with a fluorescent tagging agent is the method of choice. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or o-Phthalaldehyde (OPA) react with primary and secondary amines to form highly fluorescent derivatives.[5][6] This approach dramatically increases sensitivity, allowing for the detection of low-level impurities. A reversed-phase C18 column is a robust choice for separating the derivatized analyte from its impurities based on hydrophobicity.[7] The mobile phase requires a buffer to maintain a consistent pH, ensuring reproducible retention times.

Experimental Protocol: RP-HPLC with AQC Derivatization and Fluorescence Detection

- Reagent Preparation:
 - Borate Buffer (0.2 M, pH 8.5): Prepare by dissolving boric acid in HPLC-grade water and adjusting the pH with NaOH.
 - AQC Reagent: Dissolve 3 mg of AQC in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh.
- Sample Preparation & Derivatization:

1. Prepare a stock solution of the analyte at ~1 mg/mL in 1:1 acetonitrile:water.
 2. Create a working standard at ~50 µg/mL by diluting the stock solution.
 3. In a vial, mix 70 µL of borate buffer, 10 µL of the sample/standard solution, and 20 µL of the AQC reagent solution.
 4. Vortex immediately and heat in a heating block at 55°C for 10 minutes.[\[6\]](#)
 5. Cool to room temperature and dilute 1:5 with water before injection.
- Instrumentation and Conditions:
 - System: HPLC with a fluorescence detector (FLD).
 - Column: C18 reversed-phase column (e.g., Accucore aQ C18, 100 mm x 2.1 mm, 2.6 µm).[\[6\]](#)
 - Mobile Phase A: 25 mM Ammonium Acetate buffer, pH 5.5.
 - Mobile Phase B: Acetonitrile.
 - Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 50% B
 - 15-17 min: 50% to 90% B
 - 17-19 min: Hold at 90% B
 - 19-20 min: 90% to 10% B
 - 20-25 min: Re-equilibrate at 10% B
 - Flow Rate: 0.4 mL/min.
 - Column Temp: 35°C.

- Injection Volume: 5 μ L.
- FLD Settings: Excitation: 250 nm, Emission: 395 nm.

Data Interpretation: The resulting chromatogram will show a major peak for the AQC-derivatized **N-(2-Hydroxyethyl)-1,3-pentanediamine**. Purity is calculated using the area percent method. The high sensitivity of fluorescence detection makes this method ideal for identifying trace impurities.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ^1H and ^{13}C NMR spectra provide a wealth of information about the molecular framework.[\[8\]](#)

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in \sim 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D_2O) or Chloroform-d (CDCl_3)). Add a small amount of an internal standard like TMS if quantitative analysis is needed.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Acquisition: Acquire standard 1D ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra. For more detailed analysis, 2D experiments like COSY and HSQC can be performed to establish connectivity.

Expected Spectral Features:

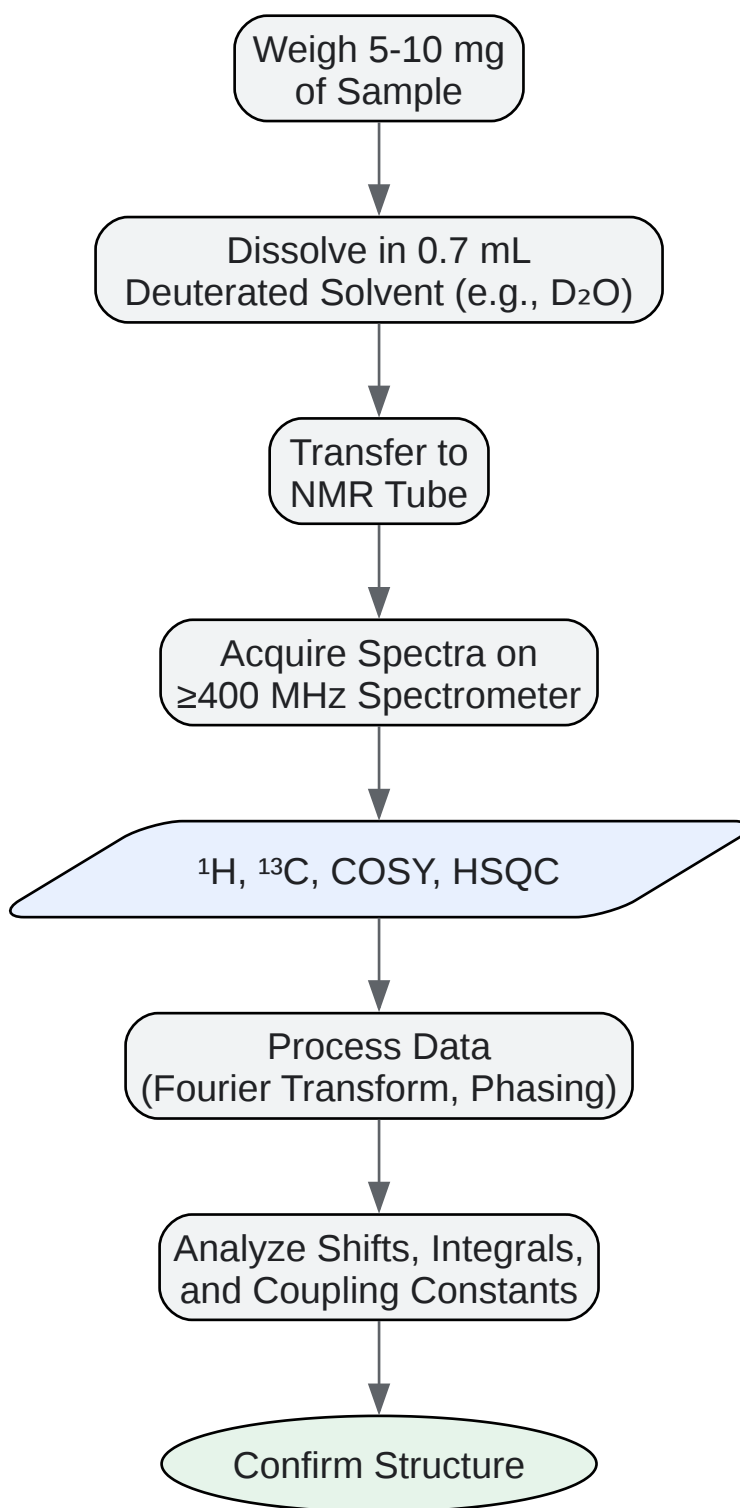
- ^1H NMR: The spectrum will be complex due to overlapping signals from the methylene ($-\text{CH}_2-$) groups. Key features would include:
 - A broad singlet corresponding to the $-\text{OH}$ and $-\text{NH}$ protons (which will exchange in D_2O).
 - Distinct multiplets for the protons on the ethyl and pentane backbones. The splitting patterns will reveal proton-proton connectivities.

- ^{13}C NMR: The spectrum should display 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule. The chemical shifts will be characteristic of carbons adjacent to nitrogen and oxygen atoms.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

Atom Type	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
-CH ₂ -OH	~3.6-3.8	~60-62
-N-CH ₂ -CH ₂ OH	~2.7-2.9	~50-52
-CH(NH)-	~2.8-3.1	~55-58
-CH ₂ -CH(NH)-	~1.4-1.6	~35-38
CH ₃ -CH ₂ -	~1.2-1.4	~20-22
CH ₃ -	~0.8-1.0	~10-12
-CH ₂ -NH ₂	~2.6-2.8	~40-42

Note: These are estimated values and may vary based on solvent and pH.



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Caption: General workflow for NMR structural analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR

- **Sample Preparation:** Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
- **Acquisition:** Collect the spectrum from 4000 to 400 cm^{-1} .

Expected Absorption Bands:

The FTIR spectrum provides a molecular "fingerprint." Key stretching and bending vibrations confirm the presence of the hydroxyl and amine groups.[9]

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Vibration Type
3200-3500 (broad)	O-H and N-H	Stretching
2850-2960	C-H (alkane)	Stretching
1550-1650	N-H	Bending (Scissoring)
1430-1470	C-H	Bending
1050-1150	C-N and C-O	Stretching

Summary and Conclusions

The analytical characterization of **N-(2-Hydroxyethyl)-1,3-pentanediamine** requires a combination of orthogonal techniques. Chromatographic methods like GC-MS and HPLC, especially when enhanced with derivatization, are essential for determining purity and identifying related substances. Spectroscopic methods, led by NMR, provide irrefutable confirmation of the molecular structure and identity. Together, these methods form a robust quality control framework, ensuring that the material meets the stringent specifications required for its intended applications in research and industry. This integrated approach provides a self-

validating system for the complete and reliable characterization of this important chemical intermediate.

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